2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c17-11-5-6-13(18)15(9-11)24(21,22)19-10-16(20)7-8-23-14-4-2-1-3-12(14)16/h1-6,9,19-20H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNQEHGTWAEGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydroxychroman moiety: This can be achieved through the cyclization of appropriate phenolic compounds under acidic or basic conditions.
Introduction of the dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the dichloro groups.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxychroman moiety can be oxidized to form quinones.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses the following chemical structure and properties:
- Molecular Formula : C23H17Cl2N4NaO7S2
- Molecular Weight : 619.4 g/mol
- CAS Number : 67923-65-3
- IUPAC Name : Sodium 2,5-dichloro-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]benzenesulfonate
The compound's structural features contribute to its reactivity and interaction with biological targets, making it a subject of interest in drug discovery.
Anticancer Activity
Research has indicated that derivatives of benzenesulfonamides exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide can inhibit tumor growth in various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest.
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Mechanism of Action :
- Inhibition of specific kinases involved in cancer cell proliferation.
- Induction of apoptosis through mitochondrial pathways.
- Case Studies :
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. The sulfonamide moiety is known for its ability to interfere with bacterial folate synthesis, making it a candidate for antibiotic development.
-
Mechanism :
- The compound may inhibit the enzyme dihydropteroate synthase, crucial for bacterial growth.
- Research Findings :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Observations :
Apoptosis and Cytotoxicity
- FH535 and FH535-N demonstrated dose-dependent apoptosis in hepatocellular carcinoma (HCC) cells, with FH535-N showing superior potency due to its nitronaphthyl group enhancing cellular uptake . Flow cytometry and [H-3]-thymidine assays revealed IC₅₀ values in the low micromolar range (1–10 µM) .
- Target Compound: No direct apoptosis data are available.
Pathway Modulation
- FH535 inhibits Wnt/β-catenin signaling, as validated by β-catenin knockdown experiments in Huh7 cells .
- Compound 22 (a structurally distinct sulfonamide with a benzo[d][1,3]dioxol group) exhibited IR and NMR spectral features indicative of hydrogen-bonding interactions, though its biological targets remain uncharacterized .
Physicochemical and Spectroscopic Properties
Biological Activity
2,5-Dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the biological activities associated with this compound, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit various biological activities. The following sections detail these activities based on recent studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of sulfonamide derivatives, including the target compound. For instance:
- Antibacterial Properties : A study demonstrated that certain sulfonamide derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial folate synthesis pathways .
- Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens like Candida albicans, indicating their potential use in treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides have been explored in various experimental models. For example:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that certain derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
Analgesic Properties
Analgesic activity has also been observed in some studies involving sulfonamide compounds:
- Pain Relief Mechanism : Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways .
Case Studies
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of various sulfonamides.
- Methodology : Disk diffusion method was employed against common bacterial strains.
- Results : The tested compounds exhibited zone of inhibition ranging from 12 mm to 25 mm against E. coli and S. aureus.
- : The results support the potential use of these compounds as antibacterial agents .
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory activity using an animal model.
- Methodology : Carrageenan-induced paw edema in rats was used.
- Results : A significant reduction in paw swelling was observed in treated groups compared to control.
- : This indicates that the compound may be effective in reducing inflammation .
Data Table
The following table summarizes the biological activities observed for this compound and related compounds:
Q & A
Q. What are the recommended methods for synthesizing 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide, and how can reaction yields be optimized?
Synthesis typically involves coupling a sulfonyl chloride derivative with a substituted chroman-4-ylmethylamine. Key steps include:
- Chlorosulfonation : Reacting benzenesulfonic acid derivatives with chlorinating agents (e.g., PCl₅) to form the sulfonyl chloride intermediate.
- Nucleophilic substitution : Reacting the sulfonyl chloride with 4-hydroxychroman-4-ylmethylamine under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Use palladium catalysts for coupling reactions and monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize side products .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorobenzene) and chroman ring protons (δ 4.0–4.5 ppm for hydroxychroman methylene). The sulfonamide NH appears as a broad singlet (~δ 6.5–7.0 ppm) .
- IR : Confirm sulfonamide groups via S=O stretches (1334 cm⁻¹ and 1160 cm⁻¹) and hydroxyl groups (broad peak ~3231 cm⁻¹) .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in sulfonamide groups) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., carbonic anhydrase inhibition) with varying substrate concentrations to calculate IC₅₀ values .
- Antimicrobial activity : Perform broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of sulfonamide derivatives?
- XRD analysis : Compare intermolecular interactions (e.g., N–H···O vs. C–H···O) in polymorphs. For example, shows that substituents (e.g., chloro vs. methyl) alter hydrogen-bond donor/acceptor capacities, affecting lattice stability .
- DFT calculations : Validate experimental XRD data by modeling electron density maps and bond angles .
Q. What experimental design strategies mitigate variability in biological activity data across studies?
- Randomized block design : Assign treatments (compound concentrations) randomly within blocks to control for batch effects (e.g., cell passage number, reagent lot variability) .
- Dose standardization : Pre-test solubility in DMSO/PBS and use consistent vehicle controls to avoid solvent-induced artifacts .
- Replicate validation : Perform triplicate assays across independent labs using shared reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) .
Q. How can environmental fate studies be structured to assess this compound’s persistence and ecotoxicity?
- OECD guidelines : Follow Test No. 307 (soil degradation) and Test No. 201/202 (algae/daphnia acute toxicity). Measure half-life (t₁/₂) in aqueous/soil matrices via LC-MS .
- Biotic/abiotic transformations : Use isotopically labeled compounds (e.g., ¹⁴C) to track degradation pathways and identify metabolites .
- QSAR modeling : Predict bioaccumulation potential using logP values and molecular descriptors (e.g., polar surface area) .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) in sulfonamide derivatives?
- Molecular docking : Simulate binding to target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Validate with mutagenesis studies on key residues .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., RMSD/RMSF plots) in GROMACS .
- Pharmacophore modeling : Identify essential functional groups (e.g., sulfonamide, hydroxychroman) using Schrödinger’s Phase .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s enzyme inhibition efficacy?
- Assay standardization : Compare protocols for pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted).
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
- Structural analogs : Test derivatives with systematic substitutions (e.g., replacing hydroxychroman with chromone) to isolate pharmacophoric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
